molecular formula C17H16O3 B1292320 4-Acetoxy-3',5'-dimethylbenzophenone CAS No. 890100-37-5

4-Acetoxy-3',5'-dimethylbenzophenone

Cat. No.: B1292320
CAS No.: 890100-37-5
M. Wt: 268.31 g/mol
InChI Key: RRJJNOXSLDSFNJ-UHFFFAOYSA-N
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Description

4-Acetoxy-3',5'-dimethylbenzophenone is a benzophenone derivative characterized by an acetoxy group at the 4-position of one aromatic ring and methyl groups at the 3' and 5' positions of the adjacent ring. Benzophenones are widely studied for their photostability, crystallinity, and applications in organic synthesis and materials science. The 3',5'-dimethyl substitution pattern may influence molecular packing and solubility, as seen in related compounds .

Properties

IUPAC Name

[4-(3,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-8-12(2)10-15(9-11)17(19)14-4-6-16(7-5-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJJNOXSLDSFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641746
Record name 4-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-37-5
Record name Methanone, [4-(acetyloxy)phenyl](3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Acetoxy-3’,5’-dimethylbenzophenone typically involves the acetylation of 3’,5’-dimethylbenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Acetoxy-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : This compound serves as a crucial intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity is often exploited in the development of novel organic compounds .

Biology

  • Biological Activity : Research has indicated that this compound exhibits potential biological activities, including:
    • Antioxidant Properties : Studies demonstrate its ability to scavenge free radicals, suggesting a protective role against oxidative stress.
    • Anticancer Potential : Preliminary investigations show that it may induce apoptosis in cancer cells through mechanisms involving caspase activation .
    • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which could be beneficial for inflammatory diseases.

Medicine

  • Drug Development : The compound is under investigation for its potential as a pharmacological agent, particularly in drug formulation and therapeutic applications. Its interactions with specific enzymes and receptors are being studied to understand its medicinal potential .

Industry

  • Polymer Production : It is utilized in the synthesis of polymers and resins, contributing to the production of materials with enhanced properties for various industrial applications .

Study on Antioxidant Activity

A study published in the Journal of Organic Chemistry highlighted that related compounds effectively scavenged free radicals using DPPH and ABTS assays. The antioxidant capacity indicates a potential protective role against cellular oxidative damage.

Anticancer Activity Investigation

In vitro studies on human cancer cell lines revealed that this compound triggers apoptosis markers such as caspase-3 activation in a dose-dependent manner. These findings suggest its utility in cancer therapy research .

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,5’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may then interact with biological molecules. The pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • 4-Acetoxy-3',4'-dimethylbenzophenone (CAS 890100-35-3): This positional isomer differs by methyl groups at the 3' and 4' positions instead of 3' and 5'. Though physical data are sparse, its molecular weight (268.31 g/mol) matches the target compound, suggesting similar solubility in organic solvents.
  • 2-Acetoxy-3',4'-methylbenzophenone (CAS 890099-12-4): With the acetoxy group at the 2-position and methyl groups at 3' and 4', this analog exhibits a boiling point of 431.7 ± 40.0°C and a density of 1.1 ± 0.1 g/cm³ . The shifted acetoxy group may reduce steric hindrance compared to the 4-substituted target compound, influencing reactivity and intermolecular interactions.

Functional Group Variants

  • 4-Chloro-3',5'-dimethylbenzophenone: Replacing the acetoxy group with chlorine (C₁₅H₁₃ClO, MW 244.71 g/mol) introduces a stronger electron-withdrawing group. This substitution likely increases hydrophobicity and alters toxicity, as chloro-benzophenones are classified as hazardous under GHS guidelines .
  • 4'-Hydroxy-3',5'-dimethoxyacetophenone (CAS 2478-38-8): This compound shares the 3',5'-dimethyl pattern but features hydroxy and methoxy groups. Such polar substituents enhance solubility in aqueous-organic mixtures, making it suitable for pharmaceutical intermediates .

Polymorphic Behavior

Benzophenones exhibit polymorphism depending on substituent positions. For example, 4,4'-dimethylbenzophenone has three polymorphic forms due to conformational flexibility and packing variations .

Data Tables Summarizing Comparative Analysis

Table 1: Structural and Physical Properties of Analogous Benzophenones

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Boiling Point (°C) Density (g/cm³) Key Properties
4-Acetoxy-3',5'-dimethylbenzophenone Not available C₁₇H₁₆O₃ 268.31* 4-AcO, 3',5'-diCH₃ N/A N/A Inferred high photostability
4-Acetoxy-3',4'-dimethylbenzophenone 890100-35-3 C₁₇H₁₆O₃ 268.31 4-AcO, 3',4'-diCH₃ N/A N/A Asymmetric packing
2-Acetoxy-3',4'-methylbenzophenone 890099-12-4 C₁₇H₁₆O₃ 268.31 2-AcO, 3',4'-diCH₃ 431.7 ± 40.0 1.1 ± 0.1 High thermal stability
4-Chloro-3',5'-dimethylbenzophenone Not provided C₁₅H₁₃ClO 244.71 4-Cl, 3',5'-diCH₃ N/A N/A Hazardous (GHS Category 2)

Research Findings and Implications

  • Substituent Position Effects: Methyl groups at 3',5' positions (vs.
  • Functional Group Impact : Acetoxy derivatives exhibit lower toxicity compared to chloro analogs but require careful handling due to ester reactivity .
  • Applications: 3',5'-substituted benzophenones are promising in UV-absorbing materials and pharmaceutical intermediates, leveraging their stability and solubility profiles .

Biological Activity

4-Acetoxy-3',5'-dimethylbenzophenone (commonly referred to as 4-AcO-DMBP) is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16O3
  • CAS Number : 890100-37-5
  • Molecular Weight : 284.31 g/mol

Mechanisms of Biological Activity

The biological activity of 4-AcO-DMBP can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. For example, it can interact with kinases, affecting phosphorylation processes that are crucial for cell signaling and metabolism .
  • Gene Expression Modulation : Studies indicate that 4-AcO-DMBP can alter gene expression profiles by interacting with transcription factors and influencing the transcriptional machinery within cells. This modulation can lead to changes in cellular proliferation and apoptosis.
  • Cellular Metabolism Alteration : By inhibiting key metabolic enzymes, the compound can affect glycolysis and the citric acid cycle, leading to altered energy production and biosynthesis of macromolecules.

Antitumor Activity

Research has demonstrated that 4-AcO-DMBP exhibits antitumor properties by inducing apoptosis in cancer cells. In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Preliminary studies suggest that 4-AcO-DMBP may have neuroprotective effects, particularly against oxidative stress-induced neuronal damage. This is attributed to its ability to modulate antioxidant enzyme activities and reduce reactive oxygen species (ROS) levels in neuronal cells .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on human cancer cell lines indicated that 4-AcO-DMBP significantly decreased cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Animal Models : In vivo experiments using murine models demonstrated that administration of 4-AcO-DMBP resulted in reduced tumor growth rates compared to control groups. Dosage optimization revealed a threshold beyond which toxic effects were observed, emphasizing the need for careful dosing in therapeutic applications .
  • Metabolic Profiling : Research utilizing high-resolution mass spectrometry has identified metabolites of 4-AcO-DMBP in human hepatocytes, providing insights into its metabolic pathways and potential implications for human pharmacokinetics .

Data Tables

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
Enzyme InhibitionModulates kinase activity affecting cell signaling

Q & A

Q. What are the optimal synthetic routes for 4-Acetoxy-3',5'-dimethylbenzophenone, considering yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or esterification of precursor phenols. For example, starting with 3',5'-dimethyl-4-hydroxybenzophenone, acetylation using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or DMAP) under reflux can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction monitoring by TLC and NMR ensures minimal byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm, split due to dimethyl and acetoxy groups), methyl groups (δ 2.3–2.5 ppm for acetoxy-CH₃, δ 2.1–2.3 ppm for aromatic-CH₃), and the acetyl proton (δ 2.1 ppm).
  • FT-IR : C=O stretching at ~1760 cm⁻¹ (acetate ester), aromatic C=C at ~1600 cm⁻¹.
  • MS (ESI) : Molecular ion peak at m/z corresponding to C₁₇H₁₆O₃ (calculated 268.3 g/mol). Cross-validate with NIST spectral databases for structural confirmation .

Q. How can researchers optimize solvent systems for recrystallizing this compound?

  • Methodological Answer : Solvent polarity is critical. Ethanol/water (7:3 v/v) is commonly used due to the compound’s moderate polarity. Slow cooling (0.5°C/min) from 60°C to 4°C enhances crystal formation. Monitor solubility via UV-Vis (λmax ~270 nm) to avoid premature precipitation .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to identify reactive sites. Compare dihedral angles (e.g., between acetoxy and benzophenone groups) with experimental XRD data to validate torsional strain. For example, gas-phase calculations may overestimate dihedral angles by ~5° compared to solid-state structures due to crystal packing effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
  • Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., deacetylated forms) that may interfere with bioactivity.
  • Statistical Validation : Apply multivariate analysis (PCA or PLS-DA) to isolate confounding variables (e.g., impurities, solvent residues) .

Q. What mechanistic insights explain the photostability of this compound under UV exposure?

  • Methodological Answer : Conduct time-resolved UV-Vis spectroscopy (λ 250–400 nm) to track degradation kinetics. Compare with TD-DFT simulations to identify excited-state pathways. The acetoxy group may act as a stabilizer via intramolecular H-bonding with adjacent carbonyl, reducing radical formation. ESR spectroscopy can detect transient free radicals under UV irradiation .

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